Methyl 4-amino-2,5-difluorobenzoate
Description
Significance of Fluorine in Organic Synthesis and Medicinal Chemistry
The incorporation of fluorine into organic molecules is a well-established strategy for modulating their properties. numberanalytics.comtandfonline.com In medicinal chemistry, it is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com The "fluorine effect" is a term used to describe the often profound and beneficial changes that result from the substitution of hydrogen with fluorine. rsc.org
Furthermore, fluorine substitution can enhance the binding affinity of a molecule to its biological target. tandfonline.comnih.gov This can occur through direct interactions between the fluorine atom and the protein or by influencing the polarity of other groups on the molecule that are involved in binding. tandfonline.com The introduction of fluorine can also improve a drug's membrane permeability, a crucial factor for bioavailability. tandfonline.comresearchgate.net
The introduction of fluorine can also be used to block sites of metabolic oxidation, a common pathway for drug deactivation. nih.gov For example, the strategic fluorination of oxidatively vulnerable positions in bioactive compounds is a common strategy to improve their metabolic stability. researchgate.net In the field of materials science, fluorinated aromatic compounds are utilized to create polymers and other materials with enhanced thermal stability, chemical resistance, and unique optical properties. numberanalytics.comnih.gov
Overview of Methyl 4-amino-2,5-difluorobenzoate as a Key Intermediate
This compound is a difluorinated aromatic ester that has emerged as a valuable intermediate in organic synthesis. lab-chemicals.comallfluoro.comsigmaaldrich.com Its structure, featuring an aniline (B41778) moiety, a methyl ester group, and two fluorine atoms on the benzene (B151609) ring, makes it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. researchgate.net
| Property | Value |
| CAS Number | 952285-52-8 sigmaaldrich.com |
| Molecular Formula | C₈H₇F₂NO₂ sigmaaldrich.com |
| Purity | 95% curelifesciences.co.uk |
Current research on fluorinated aromatic esters is focused on several key areas. There is a continuous drive to develop novel and more efficient synthetic methods for their preparation. numberanalytics.comnumberanalytics.com This includes the exploration of new fluorinating agents and catalytic systems to achieve better selectivity and yields. nih.govthermofisher.com
Another significant research trajectory is the application of these esters in the synthesis of bioactive molecules. nih.govresearchgate.net Medicinal chemists are constantly exploring how the incorporation of fluorinated benzoate (B1203000) moieties can lead to new drug candidates with improved pharmacological profiles. tandfonline.comtandfonline.com Furthermore, the unique electronic and optical properties of fluorinated aromatic esters are being investigated for their potential use in advanced materials, such as liquid crystals and polymers. nih.govacs.org
Halogenated benzoates, as a class of compounds, are widely used in various chemical applications. Their properties are significantly influenced by the nature and position of the halogen substituent on the aromatic ring. For instance, brominated and iodinated benzoates have been shown to initiate microbial dechlorination of PCBs, a process not observed with their fluorinated or chlorinated counterparts. acs.orgosti.gov
The synthesis of halogenated benzoic acids and their derivatives is an active area of research, with methods being developed for their continuous production. google.comgoogle.com Halogenated benzoate derivatives have also been investigated for their potential antifungal activities, with some bromo- and chloro-substituted compounds showing enhanced potency. nih.gov this compound fits within this broader class as a fluorinated example, with its specific substitution pattern conferring a unique set of properties and applications, particularly in the synthesis of specialized chemicals and pharmaceutical intermediates. lab-chemicals.comallfluoro.comsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-2,5-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHMJOPCOWABHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736721 | |
| Record name | Methyl 4-amino-2,5-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952285-52-8 | |
| Record name | Methyl 4-amino-2,5-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 4 Amino 2,5 Difluorobenzoate
Modern Approaches to Esterification and Amination
The synthesis of the target molecule often begins with 4-amino-2,5-difluorobenzoic acid. The esterification of this starting material is a critical step, as is the alternative strategy of introducing the amino group after esterification of a suitable precursor.
The classic Fischer-Speier esterification is a widely used method for converting carboxylic acids to esters. organic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. organic-chemistry.org To achieve high yields of Methyl 4-amino-2,5-difluorobenzoate from 4-amino-2,5-difluorobenzoic acid and methanol (B129727), the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of methanol, which also serves as the solvent, and by removing the water formed during the reaction. masterorganicchemistry.com
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgkhanacademy.org The reaction is generally carried out under reflux conditions to ensure a reasonable reaction rate. operachem.com A typical laboratory procedure would involve dissolving the 4-amino-2,5-difluorobenzoic acid in a large excess of methanol, adding a catalytic amount of a strong acid, and heating the mixture at reflux. operachem.comyoutube.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess methanol is removed, and the product is isolated and purified, often involving an aqueous workup to remove the acid catalyst and any unreacted starting material.
An alternative pathway involves the reduction of a nitro group to an amine. For instance, starting from 2,5-difluoro-4-nitrobenzoic acid, one could first perform the esterification to yield methyl 2,5-difluoro-4-nitrobenzoate. This intermediate can then be subjected to reduction of the nitro group to afford the desired this compound. Common reduction methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media.
| Esterification Method | Starting Material | Reagents | Typical Conditions | Key Considerations |
| Fischer-Speier Esterification | 4-amino-2,5-difluorobenzoic acid | Methanol (excess), H₂SO₄ or p-TsOH (catalyst) | Reflux | Equilibrium driven by excess alcohol and/or water removal. |
| Esterification then Amination | 2,5-difluoro-4-nitrobenzoic acid | 1. Methanol, Acid catalyst; 2. Reducing agent (e.g., Pd/C, H₂ or SnCl₂) | 1. Reflux; 2. Varies with reducing agent | Avoids potential side reactions with the amino group during esterification. |
The difluorinated benzoate (B1203000) scaffold offers multiple sites for potential functionalization. The existing amino and ester groups, along with the fluorine atoms, direct further substitution. The amino group is a strong activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. masterorganicchemistry.com However, under the strongly acidic conditions often used for nitration or halogenation, the amino group will be protonated to form an ammonium (B1175870) salt, which is a deactivating, meta-directing group.
The fluorine atoms themselves influence the regioselectivity of substitution reactions. In electrophilic aromatic substitution, halogens are generally deactivating but ortho-, para-directing. libretexts.orgkhanacademy.org This is due to a balance between their strong electron-withdrawing inductive effect, which deactivates the ring, and their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediates formed during ortho and para attack. masterorganicchemistry.com Therefore, selective functionalization of the this compound scaffold requires careful consideration of the reaction conditions and the directing effects of all substituents.
For nucleophilic aromatic substitution (SNAr), the fluorine atoms act as leaving groups, and their positions relative to electron-withdrawing groups are crucial, as will be discussed in the next section.
Nucleophilic Aromatic Substitution (SNAr) Strategies in Fluorinated Systems
Nucleophilic aromatic substitution is a key reaction for the synthesis of highly substituted aromatic rings, particularly those bearing electron-withdrawing groups. In the context of fluorinated systems, SNAr plays a pivotal role.
The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. stackexchange.com A nucleophile attacks the aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com In the second, usually fast, step, the leaving group is expelled, and the aromaticity of the ring is restored. stackexchange.com
A key feature of SNAr reactions is that the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. stackexchange.com This is in contrast to S_N2 reactions where leaving group ability is paramount. Consequently, in SNAr, the highly electronegative fluorine atom, which is generally a poor leaving group in S_N2 reactions, often proves to be an excellent leaving group. stackexchange.com Its strong inductive effect makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. stackexchange.com This effect also helps to stabilize the negative charge in the Meisenheimer intermediate.
In the case of this compound, a nucleophile could potentially displace either the fluorine at the C-2 or C-5 position. The regioselectivity of this displacement would be governed by the combined electronic effects of the amino and ester groups.
The rate of SNAr reactions is highly dependent on the presence of electron-withdrawing groups (EWGs) on the aromatic ring, particularly those positioned ortho and/or para to the leaving group. stackexchange.com These groups stabilize the negative charge of the Meisenheimer complex through resonance and/or inductive effects.
In a potential precursor to our target molecule, such as methyl 2,5-difluoro-4-nitrobenzoate, the nitro group (-NO₂) is a powerful activating group. It strongly withdraws electron density from the ring, facilitating nucleophilic attack. The nitro group is para to the fluorine at C-5 and meta to the fluorine at C-2. Therefore, nucleophilic attack would be strongly favored at the C-5 position, leading to the displacement of that fluorine atom. Subsequent reduction of the nitro group would then yield Methyl 4-amino-5-fluoro-benzoate, an isomer of the target compound.
To synthesize this compound via an SNAr reaction, one might start with a substrate like methyl 2,4,5-trifluorobenzoate. The introduction of an amino group would likely occur at the C-4 position, displacing the fluorine atom, due to the activating effects of the ester group and the other fluorine atoms.
The general order of leaving group ability in activated SNAr reactions is F > Cl > Br > I, which is the reverse of the trend seen in S_N1 and S_N2 reactions. stackexchange.com This highlights the importance of the electronegativity of the leaving group in activating the ring for nucleophilic attack, rather than its ability to depart as a stable anion.
Protecting Group Chemistry in Multi-Step Syntheses
In multi-step syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. This is achieved through the use of protecting groups. masterorganicchemistry.com
In the synthesis of this compound, the amino group is nucleophilic and can react with electrophiles. If a reaction requires the use of a strong electrophile that should not react with the amino group, protection of the amine is necessary. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group. organic-chemistry.org The Boc group is easily introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. researchgate.netacsgcipr.org
Selection and Application of Amine Protecting Groups
In multi-step organic synthesis, protecting the amino group is crucial to prevent it from undergoing unwanted reactions. The nitrogen in an amine is nucleophilic and can interfere with reactions at other sites of the molecule. Carbamates are the most widely used class of protecting groups for amines because they are easy to install, stable under a variety of reaction conditions, and can be removed reliably without affecting other functional groups like amides. masterorganicchemistry.com
Table 1: Common Amine Protecting Groups
| Protecting Group | Abbreviation | Installation Reagent | Removal Conditions | Key Characteristics |
|---|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Trifluoroacetic acid (TFA) | Stable to most nucleophiles and bases; removed under acidic conditions. masterorganicchemistry.com |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | H₂, Pd/C (Catalytic Hydrogenation) | Stable to acidic and basic conditions; removed by hydrogenation. masterorganicchemistry.com |
Regioselective Synthesis of Derivatives
Regioselectivity refers to the control of the position at which a chemical reaction occurs. When synthesizing derivatives of this compound, the existing substituents—the amino group, the two fluorine atoms, and the methyl ester group—direct incoming reagents to specific positions on the aromatic ring. Achieving high regioselectivity is a significant challenge in aromatic fluorination due to the multiple reactive sites on an aromatic ring. numberanalytics.com
The synthesis of specifically substituted 1,2-oxazole derivatives, for example, can be achieved through a condensation reaction followed by cyclization, where the initial placement of functional groups on the starting materials dictates the final arrangement in the heterocyclic product. beilstein-journals.org In the context of this compound, further functionalization, such as the introduction of a chlorine atom to produce Methyl 4-amino-3-chloro-2,5-difluorobenzoate, demonstrates the application of regioselective control. bldpharm.com The directing effects of the amine and fluorine substituents are key to predicting and achieving the desired isomer. Protecting the amine group can alter its electronic influence on the ring, thereby changing the regiochemical outcome of subsequent reactions.
Catalytic Methods for C-F Bond Functionalization
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation and functionalization a formidable challenge. acs.org However, the development of transition metal-catalyzed reactions has provided powerful tools for transforming C-F bonds, allowing for the conversion of readily available fluoro-aromatics into more complex, high-value molecules. mdpi.com
Emerging Catalysts in Fluorine Chemistry
Transition metal complexes, particularly those of palladium and nickel, are at the forefront of C-F bond activation. mdpi.comresearchgate.net N-Heterocyclic carbenes (NHCs) have emerged as highly effective ligands for these metals, significantly enhancing their catalytic activity. researchgate.net These catalysts can facilitate cross-coupling reactions where the fluorine atom is replaced by carbon, hydrogen, or other heteroatoms. mdpi.com
Recent research has also explored the use of cobalt and copper catalysts. mdpi.comthermofisher.com For instance, cobalt-catalyzed boration of C-F bonds has shown high selectivity, enabling the functionalization of fluoro-aromatics under mild conditions. mdpi.com Another novel approach involves single-atom catalysts, such as platinum supported on silicon carbide (Pt1/SiC), which have demonstrated high efficiency in C-F bond activation for hydrodefluorination, a reaction relevant to both synthesis and environmental remediation. osti.gov
Table 2: Examples of Emerging Catalysts in C-F Bond Functionalization
| Catalyst System | Metal/Ligand | Application Type | Reference |
|---|---|---|---|
| Palladium/NHC | Palladium / N-Heterocyclic Carbene | Cross-coupling reactions (e.g., with Grignard reagents) | researchgate.net |
| Nickel/DPPF | Nickel / 1,1'-Bis(diphenylphosphino)ferrocene | Cross-coupling of difluorobenzene with aryl Grignard reagents | mdpi.com |
| Cobalt-based | Cobalt/Titanium Co-catalysis | Boration of C-F bonds | mdpi.com |
Challenges and Advancements in Direct Fluorination
Direct fluorination aims to introduce a fluorine atom into a molecule, often by activating a C-H bond. This method is highly desirable but faces significant hurdles. Traditional fluorinating agents are often harsh and difficult to handle, and controlling the regioselectivity of the reaction is a major challenge. numberanalytics.comnumberanalytics.com The presence of multiple C-H bonds on an aromatic ring can lead to a mixture of products, complicating purification. numberanalytics.com
Advancements in this area focus on developing milder and more selective fluorinating reagents and catalytic systems. thermofisher.com The use of light (photocatalysis) or electricity (electrochemical fluorination) to initiate fluorination reactions offers more controlled and sustainable alternatives to traditional methods. numberanalytics.com While many direct C-H fluorination methods have not yet achieved the practicality for routine, broad use, they represent a fundamentally important area of ongoing research. thermofisher.com A key challenge remains in translating these methods, particularly for applications like PET imaging with fluorine-18, which requires extremely fast and efficient reactions due to the radioisotope's short half-life. acs.orgnih.gov
Comparative Analysis of Synthetic Routes
The evaluation of a synthetic route extends beyond simply whether it can produce the target molecule. Efficiency, cost, safety, and environmental impact are critical considerations. A comparative analysis of different pathways to a target compound involves weighing these factors to identify the most practical and sustainable method.
Efficiency and Atom Economy
Atom economy is a concept that measures how many atoms from the reactants are incorporated into the final desired product. A reaction with high atom economy, such as an addition reaction, is inherently more efficient and generates less waste than a reaction with low atom economy, like a substitution or elimination reaction where byproducts are formed.
Consider two hypothetical routes to a complex molecule:
Route B (Convergent Synthesis with Catalysis): A modern approach where different fragments of the molecule are synthesized separately and then combined. This route might use an advanced catalytic step to form a key bond, such as a C-F functionalization reaction.
| Waste Generation | High | Low | Route B |
This analysis highlights the trade-offs inherent in chemical synthesis, where the upfront cost of advanced catalysts can be offset by significant gains in efficiency and sustainability.
Scalability for Research and Development
The ability to scale a chemical synthesis from milligram or gram quantities to the multi-gram or kilogram scale required for comprehensive R&D is a critical factor in the drug discovery and material science pipeline. For this compound, the scalability of its synthesis is crucial for enabling extensive biological screening, formulation studies, and further chemical derivatization.
Research into the synthesis of structurally similar compounds, such as ethyl 4-amino-3,5-difluorobenzoate, provides valuable insights into the potential scalability of the synthesis of the methyl ester analog. A notable multi-step synthesis was developed to produce ethyl 4-amino-3,5-difluorobenzoate on a gram scale, demonstrating the feasibility of producing these types of fluorinated aminobenzoates in larger quantities. iucr.org The process involved the hydrolysis of a nitrile precursor followed by esterification.
The key steps in a scalable synthesis of a related compound, ethyl 4-amino-3,5-difluorobenzoate, are outlined below, providing a model for the potential scale-up of this compound.
A critical step in this sequence is the hydrolysis of 4-amino-3,5-difluorobenzonitrile (B171853) to 4-amino-3,5-difluorobenzoic acid. This reaction was successfully performed on a 14.91-gram scale, yielding 84.2% of the desired carboxylic acid after refluxing with sodium hydroxide (B78521) for 24 hours. iucr.org The subsequent esterification of the resulting acid to produce the ethyl ester was achieved with a 77% yield on a 14.9-gram scale by refluxing in ethanol (B145695) with sulfuric acid for 10 hours. iucr.org
These findings suggest that a similar synthetic strategy for this compound, likely involving the nitration of a difluorobenzoic acid precursor followed by reduction and esterification, or the esterification of a pre-existing amino-difluorobenzoic acid, would be amenable to scaling for R&D purposes. The reported yields on a gram scale for a closely related analog indicate that the production of significant quantities of this compound for research is a viable endeavor.
Below is a data table summarizing the scalable synthesis of a key intermediate, providing a reference for the potential R&D scale production of this compound.
Table 1: Gram-Scale Synthesis of Ethyl 4-amino-3,5-difluorobenzoate Intermediates iucr.org
| Reaction Step | Starting Material | Reagents | Scale (g) | Yield (%) |
| Hydrolysis | 4-amino-3,5-difluorobenzonitrile | 1. NaOH (1 M) 2. HCl | 14.91 | 84.2 |
| Esterification | 4-amino-3,5-difluorobenzoic acid | Ethanol, H₂SO₄ | 14.9 | 77 |
This data underscores the potential for producing fluorinated aminobenzoate esters in quantities sufficient for extensive research and development activities. The robust nature of these reactions on a gram scale provides confidence in their adaptability to larger R&D batch sizes.
Reaction Mechanisms and Pathways of Methyl 4 Amino 2,5 Difluorobenzoate
Electrophilic Aromatic Substitution on the Fluorinated Ring
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. In the case of Methyl 4-amino-2,5-difluorobenzoate, the outcome of such reactions is primarily controlled by the powerful activating effect of the amino group.
The reactivity of the benzene (B151609) ring in this compound towards electrophiles is a product of the competing electronic effects of its substituents.
Amino Group (-NH₂): This group is a strong activator of the aromatic ring. Through its potent +R (resonance) effect, the lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions. This makes the ring significantly more nucleophilic and thus more susceptible to attack by electrophiles compared to benzene itself. googleapis.comepo.org The inductive effect (-I) of the nitrogen is comparatively weaker. googleapis.com
Methyl Ester Group (-COOCH₃): This group is a moderate deactivator. Both its inductive (-I) and resonance (-R) effects withdraw electron density from the ring, making it less reactive towards electrophiles. It acts as a meta-director.
The regioselectivity of electrophilic aromatic substitution on this compound is dictated by the directing influence of the substituents. The amino group is the most powerful activating and directing group present, guiding incoming electrophiles to its ortho and para positions.
The positions on the ring are as follows:
C3: ortho to the amino group, meta to the C2-fluoro and C5-fluoro groups, and meta to the ester group.
C6: meta to the amino group, ortho to the C5-fluoro group, para to the C2-fluoro group, and ortho to the ester group.
Considering the directing effects:
The amino group strongly directs ortho and para. The para position (C1) is blocked. The two ortho positions are C3 and C5. Since C5 is already substituted with fluorine, the primary site of attack directed by the amino group is C3 .
The fluoro group at C2 directs ortho and para. Its para position is C5 (substituted) and its ortho position is C3.
The fluoro group at C5 directs ortho and para. Its ortho positions are C4 (substituted) and C6. Its para position is C2 (substituted).
The methyl ester group directs meta, which would be C3 and C5.
All major directing effects converge to favor substitution at the C3 position. This is confirmed by experimental findings, such as the chlorination of this compound. In a documented procedure, the reaction with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) selectively yields Methyl 4-amino-3-chloro-2,5-difluorobenzoate. google.com This highlights the predictable regioselectivity governed by the hierarchy of substituent directing effects. Stereoselectivity is not typically a factor in these aromatic substitution reactions as the ring is planar.
| Electrophilic Aromatic Substitution Example | |
| Reaction | Chlorination |
| Reagent | N-Chlorosuccinimide (NCS) |
| Solvent | Dimethylformamide (DMF) |
| Conditions | The mixture is heated at 45°C for 18 hours. google.com |
| Product | Methyl 4-amino-3-chloro-2,5-difluorobenzoate |
| Observed Regioselectivity | Substitution occurs exclusively at the C3 position, ortho to the amino group. google.com |
Nucleophilic Reactions of the Amino Group
The primary amino group in this compound is nucleophilic and readily participates in reactions with various electrophiles.
Acylation: The amino group can be easily acylated to form amides. This reaction is often carried out to protect the amino group or to introduce new functional moieties. Sulfonylation, a specific type of acylation, is well-documented for this compound. For instance, reacting this compound with sulfonyl chlorides like furan-2-sulfonyl chloride or benzenesulfonyl chloride in the presence of a base such as pyridine (B92270) yields the corresponding N-sulfonylated products. googleapis.com These reactions typically proceed smoothly at room temperature. googleapis.comepo.org
| N-Acylation (Sulfonylation) Reactions | |
| Substrate | This compound |
| Reagent | Furan-2-sulfonyl chloride |
| Base/Solvent | Pyridine / Methylene chloride |
| Conditions | Stirred at room temperature for 12 hours. googleapis.comepo.org |
| Product | Methyl 2,5-difluoro-4-[(2-furylsulfonyl)amino]benzoate |
| Reagent | Benzenesulfonyl chloride |
| Base/Solvent | Pyridine / Methylene chloride |
| Conditions | Stirred at room temperature for 12 hours. googleapis.com |
| Product | Methyl 4-[(phenylsulfonyl)amino]-2,5-difluorobenzoate |
Alkylation: While specific examples of direct N-alkylation of this compound with alkyl halides are not prominently detailed in the reviewed literature, this transformation is a standard reaction for anilines. General methods, such as reductive amination, can be employed. This involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride (B1222165), NaBH₄) to form N-alkylated products. google.com For instance, reaction with formaldehyde (B43269) would yield the N-methylated derivative, and reaction with benzaldehyde (B42025) would yield the N-benzyl derivative. google.com
The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). This diazonium intermediate is highly versatile.
Although detailed protocols specifically for this compound are sparse, the Sandmeyer reaction provides a general pathway for converting the diazonium group into a variety of substituents (e.g., -Cl, -Br, -CN) using copper(I) salts. For example, iodination of this compound has been reported, which likely proceeds through the formation of a diazonium salt followed by substitution with an iodide ion (from KI), a reaction that does not typically require a copper catalyst. google.com
Transformations of the Methyl Ester Moiety
The methyl ester group is susceptible to nucleophilic acyl substitution. The most common transformation is hydrolysis, which converts the ester back to the parent carboxylic acid. This reaction is typically carried out under basic conditions (saponification) using a base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent such as tetrahydrofuran (B95107) (THF) or methanol (B129727). googleapis.comgoogleapis.com The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl carbon, followed by the elimination of the methoxide (B1231860) leaving group. A final acidification step is required to protonate the carboxylate salt and isolate the carboxylic acid product. This transformation is crucial for many synthetic applications where the ester serves as a protecting group for the carboxylic acid. googleapis.com
| Ester Hydrolysis (Saponification) | |
| Starting Material | Substituted this compound derivative |
| Reagent | Lithium Hydroxide (LiOH) |
| Solvent | Tetrahydrofuran (THF) and Water |
| Product | Corresponding 4-amino-2,5-difluorobenzoic acid derivative |
Hydrolysis and Transesterification Reactions
The ester functionality of this compound is susceptible to hydrolysis and transesterification reactions, common pathways for ester transformation.
Hydrolysis:
Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol result in the formation of 4-amino-2,5-difluorobenzoic acid. The reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water. researchgate.netlibretexts.org
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the ester in a nucleophilic acyl substitution. chegg.comchemistrysteps.com This forms a tetrahedral intermediate, which then collapses to expel the methoxide ion, yielding 4-amino-2,5-difluorobenzoic acid. In the basic medium, the carboxylic acid is deprotonated to form the corresponding carboxylate salt. The reaction is effectively irreversible due to the final acid-base step. chegg.com
Transesterification:
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can also be catalyzed by either an acid or a base. ucla.edu
Acid-Catalyzed Transesterification: Similar to hydrolysis, the reaction is initiated by protonation of the carbonyl oxygen. The new alcohol then acts as a nucleophile, attacking the carbonyl carbon. A tetrahedral intermediate is formed, and after a series of proton transfers, the original alcohol (methanol) is eliminated, resulting in a new ester. ucla.edu
Base-Catalyzed Transesterification: A strong base deprotonates the incoming alcohol to form a more potent nucleophile, the alkoxide. This alkoxide then attacks the carbonyl carbon of this compound, leading to a tetrahedral intermediate and subsequent elimination of methoxide to form the new ester. ucla.edu The reaction is an equilibrium process, and driving it to completion often involves using the new alcohol in excess or removing the methanol as it is formed. nih.gov
Table 1: General Conditions for Hydrolysis and Transesterification of Aryl Esters
| Reaction | Catalyst | General Conditions | Products of this compound Reaction |
| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., H₂SO₄, HCl) | Heat with excess water | 4-amino-2,5-difluorobenzoic acid and Methanol |
| Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH, KOH) | Heat in aqueous or alcoholic solution | 4-amino-2,5-difluorobenzoate salt and Methanol |
| Acid-Catalyzed Transesterification | Strong Acid (e.g., H₂SO₄) | Heat with excess of a new alcohol (R'OH) | This compound and Methanol |
| Base-Catalyzed Transesterification | Strong Base or Alkoxide | Heat with a new alcohol (R'OH) | This compound and Methanol |
Reduction to Corresponding Alcohols
The ester group of this compound can be reduced to a primary alcohol, (4-amino-2,5-difluorophenyl)methanol. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org
The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the ester. This addition breaks the π-bond of the carbonyl group, forming a tetrahedral intermediate. This intermediate then collapses, with the elimination of a methoxide-aluminum complex, to form an aldehyde intermediate, 4-amino-2,5-difluorobenzaldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄. A second hydride attack on the aldehyde's carbonyl carbon generates an alkoxide intermediate. Finally, an acidic workup protonates the alkoxide to yield the primary alcohol, (4-amino-2,5-difluorophenyl)methanol. libretexts.orgmasterorganicchemistry.com
It is important to note that weaker reducing agents, such as sodium borohydride (NaBH₄), are generally not reactive enough to reduce esters to alcohols. libretexts.org For the selective reduction to the aldehyde, a less reactive hydride reagent like diisobutylaluminum hydride (DIBAL-H) at low temperatures can be employed. youtube.com
Table 2: Reduction of Esters to Alcohols
| Reagent | General Conditions | Product from this compound | Typical Yields for Substituted Benzoates |
| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous ether or THF | (4-amino-2,5-difluorophenyl)methanol | High (often >90%) |
| 2. Aqueous/Acidic workup | |||
| Diisobutylaluminum Hydride (DIBAL-H) | 1. Toluene or Hexane at low temperature (-78 °C) | 4-amino-2,5-difluorobenzaldehyde | Good to excellent |
| 2. Aqueous workup |
Oxidative and Reductive Pathways
The aromatic amine and the fluorinated ring of this compound are involved in various oxidative and reductive pathways.
Formation of Difluoroquinones
The oxidation of anilines and their derivatives can lead to the formation of quinones or quinone-like structures. openaccessjournals.comorganic-chemistry.org In the case of this compound, oxidation would likely target the amino group and the aromatic ring. While direct experimental studies on the oxidation of this specific compound to a difluoroquinone are scarce, the oxidation of related fluorinated anilines provides mechanistic insights.
The oxidation of aniline (B41778) derivatives can be initiated by various oxidizing agents, such as potassium dichromate or hydrogen peroxide in the presence of a catalyst. openaccessjournals.comacs.org The reaction likely proceeds through the formation of a radical cation intermediate. For p-aminophenols and related compounds, oxidation can lead to the formation of quinoneimines. nih.gov In the case of 2,4-difluoroaniline, a bioactivation pathway involving oxidative dehalogenation can directly lead to a 1,4-benzoquinoneimine. nih.gov It is plausible that a similar pathway could be operative for this compound, where oxidation would lead to a difluorinated quinone imine, which could then potentially hydrolyze to the corresponding difluoroquinone.
The presence of fluorine atoms on the ring can influence the reactivity and stability of the intermediates and products. nih.gov
Hydrogenation Studies
Catalytic hydrogenation is a versatile method for the reduction of various functional groups. In the context of this compound, hydrogenation can potentially affect the aromatic ring and the ester group. However, the reduction of the nitro group in nitroaromatics to anilines is a much more common and well-studied hydrogenation reaction. dntb.gov.ua
The hydrogenation of halogenated nitroaromatics to the corresponding haloanilines is an important industrial process. dntb.gov.uabcrec.id These reactions are typically carried out using a heterogeneous catalyst, such as platinum, palladium, or rhodium on a carbon support, under a hydrogen atmosphere. bcrec.id The reaction conditions, including pressure, temperature, and catalyst choice, can be optimized to achieve high selectivity for the reduction of the nitro group while preserving the halogen substituents.
Computational Chemistry and Mechanistic Elucidation (Excluding those related to properties)
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms and understanding the structure and stability of reaction intermediates and transition states.
Density Functional Theory (DFT) Studies of Reaction Intermediates
While specific DFT studies on the reaction intermediates of this compound are not prevalent in the literature, computational studies on related systems provide valuable insights. For instance, DFT calculations have been employed to investigate the transition states and intermediates in the hydrolysis of substituted benzoates and the reactions of fluorinated aromatic compounds. acs.orgrsc.org
These studies can model the geometric and electronic structure of intermediates, such as the tetrahedral intermediate in ester hydrolysis or the sigma complex in electrophilic aromatic substitution. By calculating the energy barriers for different reaction pathways, DFT can help to predict the most likely mechanism. For example, in the context of palladium-catalyzed C-H activation of benzoate (B1203000) esters, DFT calculations have revealed the relative energies of different palladacycle intermediates, explaining observed selectivities. acs.org
For this compound, DFT studies could be used to:
Model the transition state for the attack of a nucleophile on the ester carbonyl, providing insight into the effects of the amino and fluoro substituents on the activation energy.
Investigate the stability of potential intermediates in oxidative pathways, such as radical cations and quinoneimine species.
Analyze the interaction of the molecule with a catalyst surface during hydrogenation, helping to understand the factors that control selectivity.
Transition State Analysis and Reaction Coordinate Modeling
The elucidation of reaction mechanisms for compounds like this compound heavily relies on theoretical and computational chemistry. Transition state analysis and reaction coordinate modeling are pivotal tools in this endeavor, offering a molecular-level view of the transformation process. These methods allow for the characterization of the high-energy transition state that dictates the kinetics of a chemical reaction and the mapping of the energetic landscape along the reaction pathway.
Theoretical Framework
At its core, transition state theory posits that for a reaction to occur, reactant molecules must pass through a specific, high-energy configuration known as the transition state. The rate of the reaction is then determined by the concentration of these transition state species and the frequency with which they convert to products. Computational methods, particularly Density Functional Theory (DFT), are extensively used to model these transient structures and the entire reaction coordinate. DFT calculations can provide valuable insights into the geometric and electronic properties of the transition state, as well as the activation energy barrier, which is the energy difference between the reactants and the transition state.
A reaction coordinate is a one-dimensional parameter that represents the progress of a reaction from reactants to products. wikipedia.org It is often a geometric parameter, such as a bond length or angle, that changes significantly during the reaction. By calculating the potential energy of the system at various points along the reaction coordinate, a potential energy surface can be constructed. The path of minimum energy on this surface, leading from reactants to products through the transition state, is known as the reaction pathway.
Application to Reactions of this compound
For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the fluorine atoms on the benzene ring. The presence of two fluorine atoms, which are strong electron-withdrawing groups, and an amino group, which is an electron-donating group, makes the regioselectivity and mechanism of such a reaction a subject for detailed computational study.
Reaction coordinate diagrams are instrumental in visualizing the thermodynamics and kinetics of these potential SNAr reactions. ontosight.ai They map the energy of the system as it progresses from reactants to products, highlighting intermediates and the all-important transition states that govern the reaction rate. ontosight.ai
Modeling Nucleophilic Aromatic Substitution (SNAr)
The mechanism of SNAr reactions can be either a two-step process involving a Meisenheimer complex as an intermediate or a concerted, single-step process. nih.govmasterorganicchemistry.com Computational modeling can distinguish between these pathways by searching for intermediates and transition states on the potential energy surface.
In a typical two-step SNAr mechanism involving this compound, the reaction coordinate would depict:
Reactants: The initial energy level of this compound and the incoming nucleophile.
First Transition State (TS1): The energy maximum corresponding to the formation of the Meisenheimer complex.
Meisenheimer Complex (Intermediate): A local energy minimum on the reaction coordinate, representing the negatively charged intermediate where the nucleophile has added to the aromatic ring. masterorganicchemistry.com
Second Transition State (TS2): The energy maximum for the departure of the fluoride (B91410) leaving group.
Products: The final energy level of the substituted product and the fluoride ion.
A concerted SNAr mechanism, on the other hand, would be characterized by a single transition state along the reaction coordinate, where the bond to the nucleophile is forming concurrently with the breaking of the carbon-fluorine bond. nih.gov Computational studies on similar fluorinated aromatic compounds have shown that concerted mechanisms are possible, particularly with less electron-poor aromatic systems. strath.ac.uk
Influence of Substituents
The amino and ester functional groups on the benzene ring of this compound play a crucial role in the reaction mechanism and energetics, which would be reflected in the reaction coordinate model. The electron-donating amino group and the electron-withdrawing ester group, along with the two fluorine atoms, create a complex electronic environment that influences the stability of the transition state(s) and any intermediates. DFT studies on substituted benzenes have demonstrated that both the nature and position of substituents significantly impact the activation barriers and reaction energies. nih.gov
For instance, the position of nucleophilic attack (either at the C2 or C5 position) would be a key aspect to investigate through transition state analysis. By calculating the activation energies for both pathways, it is possible to predict the regioselectivity of the reaction. The pathway with the lower activation energy barrier would be the kinetically favored one.
Table 1: Hypothetical Computational Data for SNAr Reaction of this compound
| Parameter | Nucleophilic Attack at C2 | Nucleophilic Attack at C5 |
| Activation Energy (ΔE‡) | Value (kcal/mol) | Value (kcal/mol) |
| Reaction Energy (ΔErxn) | Value (kcal/mol) | Value (kcal/mol) |
| Transition State C-F Bond Length | Value (Å) | Value (Å) |
| Transition State C-Nucleophile Bond Length | Value (Å) | Value (Å) |
This table is for illustrative purposes to show the type of data obtained from transition state analysis and does not represent actual experimental or calculated values.
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of "Methyl 4-amino-2,5-difluorobenzoate" in solution and in the solid state. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, researchers can map out the connectivity and spatial arrangement of atoms within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for confirming the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For "this compound," one would expect to see distinct signals for the aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons. The aromatic protons' signals would appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms (J-coupling). The chemical shift of the amine protons can vary and the protons may appear as a broad singlet. The methyl protons would typically appear as a sharp singlet. While patent literature confirms the synthesis of this compound, specific, publicly available ¹H NMR spectral data with assigned chemical shifts and coupling constants is limited. google.comgoogleapis.com
Predicted ¹H and ¹³C NMR Data Summary This table is predictive, based on general principles, as specific experimental data is not available in the cited sources.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |
|---|---|---|---|
| Aromatic CH | 6.5 - 7.5 | 100 - 120 | H-H, H-F |
| Aromatic C-F | - | 140 - 160 | C-F |
| Aromatic C-N | - | 145 - 155 | |
| Aromatic C-C=O | - | 110 - 125 | |
| -NH₂ | 4.0 - 5.0 (broad) | - | |
| -C=O | - | 160 - 170 |
Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a particularly powerful and sensitive technique for characterizing "this compound". Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear and informative spectra.
The ¹⁹F NMR spectrum is expected to show two distinct signals, one for each of the chemically non-equivalent fluorine atoms at positions 2 and 5 on the benzene (B151609) ring. The chemical shifts of these signals are highly sensitive to their electronic environment. Furthermore, these signals would likely appear as doublets of doublets due to coupling with each other (F-F coupling) and with the adjacent aromatic protons (H-F coupling). Analysis of these coupling constants can provide valuable information about the through-bond and through-space relationships between the fluorine atoms and other parts of the molecule. While a product specification sheet indicates that the fluorine NMR spectrum conforms to the expected structure, the actual spectral data is not provided. aliyuncs.com
Two-dimensional (2D) NMR techniques are used to resolve spectral overlap and unambiguously assign the ¹H and ¹³C signals, which can be challenging in a substituted aromatic system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. googleapis.com For "this compound," an HSQC spectrum would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal. This is crucial for accurate assignment of the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. googleapis.com HMBC is instrumental in piecing together the molecular structure by showing, for example, correlations from the methyl protons to the carbonyl carbon and the adjacent ring carbon, and from the aromatic protons to neighboring carbons.
No specific 2D NMR data for "this compound" has been identified in the public literature.
Solid-State NMR (ssNMR) provides information about the structure and dynamics of molecules in their solid, crystalline, or amorphous forms. This technique is particularly valuable when single crystals suitable for X-ray diffraction cannot be grown. For fluorinated compounds, ¹⁹F ssNMR is a powerful tool due to its high sensitivity.
In the context of "this compound," ssNMR could be used to:
Determine the number of distinct molecules in the asymmetric unit of the crystal lattice by observing the number of resolved signals for each nucleus.
Characterize polymorphism, which is the existence of different crystal forms of the same compound.
Provide information on intermolecular interactions, such as hydrogen bonding involving the amine group, by analyzing changes in chemical shifts and relaxation times.
While ssNMR has been successfully applied to study other fluorinated pharmaceutical solids and organic materials, no specific solid-state NMR studies have been reported for "this compound". nfdi4chem.de
X-ray Crystallography for Crystalline Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive information on bond lengths, bond angles, and intermolecular interactions.
A successful single-crystal X-ray diffraction study of "this compound" would yield a detailed model of its molecular structure in the solid state. This would include:
Precise bond lengths and angles for the entire molecule.
The conformation of the ester group relative to the aromatic ring.
The packing of molecules in the crystal lattice, revealing intermolecular interactions like hydrogen bonds between the amine group of one molecule and the carbonyl or fluorine atoms of a neighboring molecule.
Despite the compound's use as a building block in the synthesis of more complex molecules, a search of the public scientific literature and crystallographic databases did not yield any reports on the single-crystal X-ray structure of "this compound". Therefore, crucial data such as its crystal system, space group, and unit cell dimensions are not available. google.com
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The solid-state architecture of molecules similar to this compound is significantly influenced by a network of non-covalent interactions. Research on analogous compounds, such as ethyl 4-amino-3,5-difluorobenzoate, reveals the critical role of hydrogen bonding and π-stacking in defining the crystal structure. nih.gov
Hydrogen Bonding: The primary amino group (-NH₂) is a key participant in hydrogen bonding, acting as a donor. It can form intermolecular hydrogen bonds with electronegative atoms on adjacent molecules. Studies on similar fluorinated aminobenzoates have identified N—H⋯O bonds, where the hydrogen from the amino group interacts with the carbonyl oxygen of the ester group on a neighboring molecule. nih.gov Furthermore, the fluorine atoms can act as weak hydrogen bond acceptors, leading to the formation of N—H⋯F interactions. nih.gov These bonds link molecules into extended networks.
Conformational Analysis and Molecular Packing
Conformational analysis and molecular packing are investigated primarily through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the detailed examination of the molecule's preferred conformation and its arrangement within the crystal lattice.
In related structures like ethyl 4-amino-3,5-difluorobenzoate, the molecules are connected by hydrogen bonds (N—H⋯O) and further stabilized by π-stacking, creating well-defined patterns in the crystal. nih.gov The presence of fluorine substituents ortho to the amino group can influence the planarity of the phenyl ring and the bond angles, a phenomenon known as the quinoid effect. nih.gov The packing arrangement is a direct consequence of the energetic favorability of the collective intermolecular interactions, which seek to maximize attractive forces and minimize repulsion, leading to a densely packed and stable crystalline solid.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and probing the structure of this compound through fragmentation analysis. The compound has a molecular formula of C₈H₇F₂NO₂ and a monoisotopic molecular weight of approximately 187.04 g/mol . thermofisher.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of a molecule's ions. This precision allows for the unambiguous determination of the elemental formula of this compound as C₈H₇F₂NO₂. By distinguishing its exact mass from other potential compounds with the same nominal mass, HRMS serves as a definitive tool for identity confirmation in research and quality control settings.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique used to separate and identify volatile and thermally stable compounds. While the methyl ester form of the compound is more volatile than its parent carboxylic acid, analysis of amino-containing compounds by GC often requires a derivatization step. sigmaaldrich.comsemanticscholar.org The polar amino group can interact with the GC column, leading to poor peak shape and potential degradation. sigmaaldrich.com
To overcome this, the amino group is typically converted into a less polar, more stable derivative, for example, through silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com After separation on the gas chromatograph, the eluted compound enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum displays a unique fragmentation pattern that serves as a molecular fingerprint for identification. GC-based assays are also used to determine the purity of the compound. thermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a highly sensitive and specific method for analyzing this compound, especially in complex matrices. mdpi.comscielo.org.za The compound is first separated from other components in a sample via high-performance liquid chromatography (HPLC).
Following separation, the analyte is ionized, commonly using electrospray ionization (ESI), and enters the mass spectrometer. In an MS/MS experiment, a specific ion corresponding to the protonated molecule (the precursor ion) is selected and subjected to fragmentation. This process generates a set of characteristic product ions. The transition from a specific precursor ion to a specific product ion can be monitored, a technique known as multiple reaction monitoring (MRM), which provides exceptional selectivity and quantitative accuracy. nih.gov This method is robust and can be validated for precision and accuracy in various analytical applications. mdpi.com
Infrared (IR) and Raman Spectroscopy (Excluding those related to properties)
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups and structural features of a molecule. The spectra are based on the molecule's specific vibrational modes. A theoretical study of the closely related 2-amino-4,5-difluorobenzoic acid provides a basis for assigning the key vibrational frequencies. nih.gov
The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its primary functional groups.
Table 1: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |
| N-H Stretch (Amino Group) | 3300 - 3500 | Typically two bands for the asymmetric and symmetric stretching of the -NH₂ group. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Vibrations of the C-H bonds on the benzene ring. |
| C-H Stretch (Methyl Group) | 2850 - 3000 | Vibrations of the C-H bonds in the -OCH₃ group. |
| C=O Stretch (Ester) | 1700 - 1730 | A strong, characteristic band for the ester carbonyl group. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple bands related to the stretching of the carbon-carbon bonds within the benzene ring. |
| N-H Bend (Amino Group) | 1550 - 1650 | Scissoring vibration of the -NH₂ group. |
| C-O Stretch (Ester) | 1100 - 1300 | Stretching of the C-O single bonds in the ester functional group. |
| C-F Stretch | 1100 - 1400 | Strong absorptions characteristic of the carbon-fluorine bonds. |
This table is generated based on typical functional group frequencies and data from analogous compounds. nih.govnist.govchemicalbook.com
Vibrational Assignments of Functional Groups
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, allows for the identification of functional groups within a molecule through their characteristic vibrational frequencies. While a specific, fully assigned spectrum for "this compound" is not widely published, the expected vibrational frequencies can be predicted based on data from structurally similar compounds, such as aminobenzoic acids and their derivatives. researchgate.netnih.govnih.govresearchgate.net
The key functional groups in "this compound" are the amino group (-NH₂), the methyl ester group (-COOCH₃), and the fluorinated benzene ring. The N-H stretching vibrations of the primary amine are typically observed as two distinct bands in the 3300-3500 cm⁻¹ region. researchgate.net The carbonyl (C=O) stretching vibration of the ester group is expected to produce a strong, characteristic band in the infrared spectrum, typically around 1700-1730 cm⁻¹. The presence of electron-donating amino group and electron-withdrawing fluorine atoms on the ring can influence this frequency. The C-O stretching vibrations of the ester group will appear in the 1100-1300 cm⁻¹ region.
The fluorinated aromatic ring gives rise to several characteristic bands. The C-F stretching vibrations are typically strong and appear in the 1100-1400 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations occur in the 1450-1600 cm⁻¹ region.
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | Symmetric & Asymmetric N-H Stretch | 3300 - 3500 |
| N-H Scissoring | 1580 - 1650 | |
| Ester (-COOCH₃) | C=O Stretch | 1700 - 1730 |
| C-O Stretch | 1100 - 1300 | |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| C-H Stretch | > 3000 |
This table is generated based on typical vibrational frequencies for the respective functional groups found in related organic molecules. researchgate.netnih.govchemicalbook.com
Identification of Reaction Progress
Spectroscopic methods are powerful for real-time or periodic monitoring of chemical reactions. youtube.com In the synthesis of "this compound," for instance from 4-amino-2,5-difluorobenzoic acid via esterification, FT-IR spectroscopy can be used to track the reaction's progress. This is achieved by monitoring the disappearance of the broad O-H stretching band of the carboxylic acid reactant (typically found between 2500-3300 cm⁻¹) and the simultaneous appearance of the sharp C=O stretching band of the methyl ester product around 1700-1730 cm⁻¹. The persistence of the N-H stretching bands throughout the reaction would confirm that the amino group remains intact.
Chromatographic Techniques for Purity and Separation
Chromatography is a fundamental technique for separating and purifying compounds from a mixture and for assessing the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common methods employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and accurate technique used to determine the purity of "this compound" and to quantify it in various mixtures. A reversed-phase HPLC (RP-HPLC) method is generally suitable for analyzing aromatic amines and related compounds. lcms.czoup.comthermofisher.com In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.
For "this compound," a typical mobile phase would consist of a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. lcms.czthermofisher.com Detection is commonly performed using a UV detector, as the aromatic ring of the compound absorbs UV light. The method can be optimized for rapid and efficient separation, with all components being eluted in a short timeframe, often within minutes. lcms.cz
Table 2: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Specification |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Methanol and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development for the analysis of aromatic amines and may be adapted for the specific compound. lcms.czthermofisher.comchromatographyonline.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of a chemical reaction. ualberta.cayoutube.com It is an invaluable tool in synthetic chemistry for determining the point of reaction completion. youtube.comualberta.ca
To monitor a synthesis of "this compound," a small aliquot of the reaction mixture is spotted onto a TLC plate at regular intervals. youtube.com Alongside the reaction mixture, spots of the starting material and, if available, the pure product are applied as references. ualberta.ca The plate is then developed in a chamber containing an appropriate solvent system (eluent), such as a mixture of hexanes and ethyl acetate. rsc.org
The progress of the reaction is visualized, often under UV light, by observing the gradual disappearance of the spot corresponding to the starting material and the appearance and intensification of the spot corresponding to the product. youtube.comyoutube.com The reaction is considered complete when the starting material spot is no longer visible in the lane of the reaction mixture. ualberta.ca The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for each compound in a given eluent system and helps in identifying the components. youtube.com
Applications in Advanced Chemical Research and Materials Science
Role as a Precursor in Complex Organic Synthesis
In organic synthesis, Methyl 4-amino-2,5-difluorobenzoate is utilized as a starting material for constructing more complex molecular architectures. The amine and methyl ester groups provide reactive sites for a variety of chemical transformations, while the difluoro-substituted phenyl ring forms the core of the target molecule.
Fluorinated heterocyclic compounds are of immense importance in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.gov The incorporation of fluorine into heterocyclic rings can lead to profound changes in the physicochemical and biological properties of the molecules. nih.gov this compound serves as an ideal precursor for creating these structures. The amine group can be transformed into a diazonium salt for Sandmeyer-type reactions or used in condensation reactions with diketones or other bifunctional reagents to form heterocyclic systems.
For example, the general strategy for synthesizing five-membered heterocyclic rings often involves the cyclodehydration of O-acyl-amidoximes or [3+2] cycloaddition reactions. researchgate.net Starting with an aniline (B41778) derivative like this compound, the amino group can be acylated and subsequently cyclized to form various fluorinated heterocycles, which are valuable scaffolds in drug discovery.
The distinct functional groups on this compound allow it to act as a versatile building block for compounds with multiple functionalities. The amino group can act as a nucleophile or a directing group, the ester can be hydrolyzed to a carboxylic acid or converted to an amide, and the aromatic ring can undergo further substitution.
This versatility is exemplified in the construction of Metal-Organic Frameworks (MOFs), which are materials with wide-ranging applications in gas storage, catalysis, and chemical sensing. frontiersin.org Researchers have used amino-functionalized dicarboxylate ligands to create novel MOFs with fluorescent properties capable of detecting specific metal ions. frontiersin.org By analogy, this compound can be modified—for instance, by converting the ester to a carboxylic acid and coupling it with another functionalized molecule—to create ligands for highly functionalized materials.
Table 1: Functional Groups of this compound and Their Synthetic Roles
| Functional Group | Position | Potential Synthetic Transformations |
| Amine (-NH₂) | C4 | Acylation, Alkylation, Diazotization, Cyclocondensation |
| Methyl Ester (-COOCH₃) | C1 | Hydrolysis to Carboxylic Acid, Amidation, Reduction to Alcohol |
| Fluorine (-F) | C2, C5 | Modulates ring electronics, enhances metabolic stability |
Medicinal Chemistry Research Applications
The structural motifs present in this compound are frequently found in biologically active compounds, making it a key starting material in medicinal chemistry research.
Many enzyme inhibitors feature an aminobenzoic acid scaffold. The development of potent inhibitors, such as those for angiotensin-converting enzyme (ACE), often involves synthesizing numerous derivatives to study structure-activity relationships. nih.gov The difluoro substitution pattern of this compound is particularly valuable for creating analogues of existing drugs or novel enzyme inhibitors with improved potency and pharmacokinetic profiles.
Furthermore, research into dual-target inhibitors, such as those that simultaneously block phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), represents a modern approach in drug discovery. nih.gov These complex molecules are often built upon specific pharmacophores, such as quinazoline (B50416), which can be synthesized from precursors like this compound. nih.gov
Quinazolines are a class of heterocyclic compounds with a wide range of therapeutic applications. Various synthetic methods, including ultrasound-assisted synthesis and copper-catalyzed one-pot reactions, have been developed to produce these derivatives efficiently. nih.gov The synthesis often involves the reaction of an anthranilic acid derivative (or its ester equivalent) with another reagent to form the fused heterocyclic system. This compound is an excellent starting point for producing 6,8-difluoro-substituted quinazolines, where the fluorine atoms can enhance binding affinity and cellular permeability. These quinazoline derivatives have been investigated as potent anticancer agents. nih.gov
The strategic placement of fluorine and amine groups on an aromatic ring is a recurring theme in the design of modern therapeutic agents.
In anticancer research, the compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has shown potent activity against breast cancer cells. nih.gov This molecule shares a 4-amino-5-fluoro substitution pattern on a phenyl ring with derivatives of this compound, suggesting that this particular arrangement is critical for its biological activity. nih.govresearchgate.net Similarly, quinazoline derivatives synthesized from related precursors have demonstrated significant in vivo anticancer efficacy in HCT116 and HGC-27 xenograft models. nih.gov
In antiviral research, a new class of compounds based on a 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile scaffold was identified as having a significant inhibitory effect on the Zika virus (ZIKV). nih.gov The core 4-aminobenzonitrile (B131773) structure is closely related to this compound, indicating the potential for this chemical framework in the development of novel anti-ZIKV candidates. nih.gov
Table 2: Summary of Relevant Medicinal Chemistry Research
| Research Area | Target Compound Class | Therapeutic Target/Virus | Key Research Finding | Citation(s) |
| Anticancer | Quinazoline Derivatives | PI3K and HDAC enzymes | Dual inhibitors showed significant in vivo tumor growth inhibition. | nih.gov |
| Anticancer | Fluorobenzothiazoles | Breast Cancer Cells (MCF-7) | Potent growth inhibition through activation of the NF-kappaB signaling pathway. | nih.gov |
| Antiviral | Bibenzylsubstituted piperazines | Zika Virus (ZIKV) | Novel compounds showed obvious reduction of cytopathic effects at micromolar concentrations. | nih.gov |
Lead Compound Modification and Structure-Activity Relationship Studies
In the field of drug discovery and medicinal chemistry, this compound is recognized as a valuable building block for the synthesis of new chemical entities and potential pharmaceutical agents. chemshuttle.com The compound's structure provides distinct points for chemical alteration, which is fundamental for lead compound modification and the exploration of structure-activity relationships (SAR).
The primary value of this compound in SAR studies lies in the influence of its fluorine atoms. The introduction of fluorine into a potential drug candidate can profoundly alter its physicochemical properties, such as:
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the compound's half-life in biological systems.
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with protein targets, potentially enhancing binding affinity and selectivity.
Lipophilicity and Permeability: Strategic fluorination can modulate a molecule's lipophilicity, affecting its ability to cross cellular membranes.
The amino group on the ring serves as a key synthetic handle, allowing for a variety of chemical transformations to build more complex molecules. Researchers can leverage this functionality to construct diverse libraries of compounds for screening. While the non-fluorinated analog, Methyl 4-aminobenzoate, has been used in the synthesis of alkaloids, the difluorinated version allows for a systematic investigation into how fluorine substitution impacts biological activity. sigmaaldrich.com
Table 1: Potential Modifications of this compound for SAR Studies
| Functional Group | Potential Reactions | Purpose in SAR Studies |
| Amino Group | Acylation, Alkylation, Sulfonylation, Diazotization | Introduce new substituents to probe binding pockets. |
| Ester Group | Hydrolysis to carboxylic acid, Amidation | Alter solubility, create new interaction points (e.g., salt bridges). |
| Aromatic Ring | Further functionalization (less common) | Fine-tune electronic properties and steric profile. |
Contributions to Materials Science
The unique electronic and physical properties conferred by the difluorinated aromatic ring make this compound a compound of interest in materials science. lab-chemicals.com Its structure is relevant to the creation of high-performance polymers, organic electronics, and other functional materials. bldpharm.com
Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and low gas permeability. researchgate.net this compound serves as a monomer or a precursor to monomers for producing such advanced polymers. The presence of both an amine and an ester group allows it to be incorporated into various polymer backbones, such as polyamides or polyimides, after appropriate functional group transformation.
For instance, fluorinated diamines are used as chain extenders in the synthesis of fluorinated polyurethanes (FPUs). mdpi.com These FPUs exhibit enhanced water and oil resistance. mdpi.com By modifying this compound, it can be converted into a difunctional monomer suitable for polycondensation reactions, leading to polymers where the fluorinated phenyl rings are integral to the main chain. These materials are candidates for applications requiring high durability and resistance to harsh environments, such as specialty coatings and membranes. pageplace.de
The electron-withdrawing nature of fluorine atoms significantly influences the electronic properties of aromatic systems. This makes fluorinated organic compounds highly valuable in the field of organic electronics. The structural motif of this compound is relevant to the design of materials for Organic Light-Emitting Diodes (OLEDs) and other electronic devices. bldpharm.com
Incorporating fluorine into conjugated polymer backbones or small molecule semiconductors can:
Lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can improve charge injection/extraction and ambient stability.
Promote favorable molecular packing in the solid state, enhancing charge carrier mobility.
Increase the material's oxidative stability.
Fluorinated polymers are used in various electronic applications, including piezoelectric devices and separators for lithium-ion batteries. pageplace.de The difluorinated aminobenzoate structure is a building block that can be integrated into these advanced materials to fine-tune their electronic characteristics for optimal performance. bldpharm.com
The versatility of this compound extends to the creation of other functional materials, including porous crystalline structures like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). After hydrolysis of the ester to a carboxylic acid, the resulting 4-amino-2,5-difluorobenzoic acid can serve as an organic linker or monomer. bldpharm.com
The fluorine atoms lining the pores of such frameworks can impart unique properties, such as hydrophobicity for selective adsorption of nonpolar guests or specific catalytic activity. The ability to synthesize such functionalized linkers is critical for the bottom-up design of materials with tailored properties for applications in gas storage, separation, and catalysis.
Biochemical and Cell Culture Research
While the compound is a key building block in medicinal chemistry for synthesizing potential therapeutics, its direct application in biochemical assays or cell culture is primarily as a synthetic intermediate. chemshuttle.com
There is limited direct evidence in the reviewed literature for the use of this compound itself to directly modulate cellular environments. Its role in this area of research is centered on its use as a precursor for more complex molecules that are then studied for their biological effects.
Studies in Cell Viability and Proliferation
Direct studies on the effects of this compound on cell viability and proliferation are not extensively documented in publicly available research. Its primary role is that of a precursor or building block for the synthesis of more complex, biologically active molecules. For instance, fluorinated benzothiazoles, which can be synthesized from precursors like this compound, have been investigated for their antitumor properties. bohrium.com These studies involve evaluating the growth inhibitory effects of the final synthesized compounds on various cancer cell lines, such as MCF-7 and MDA-468 human breast carcinoma cells. bohrium.com
The general workflow for such research involves:
Synthesis: Utilizing this compound as a starting material to construct a target molecule, often a potential kinase inhibitor or other therapeutic agent. ed.ac.uk
Biological Screening: The newly synthesized compounds are then subjected to a battery of tests, including cell viability and proliferation assays, to determine their biological activity. nih.govnih.gov
For example, derivatives of 4-aminoquinazolines, which share a similar amino-aromatic core, have been extensively developed as kinase inhibitors for cancer therapy. nih.gov The evaluation of these compounds invariably includes assessing their impact on the proliferation of cancer cell lines. researchgate.net
It is within this context that this compound plays its crucial, albeit indirect, role. The data generated from these studies pertains to the final, more complex molecules, rather than the intermediate itself. Below is a hypothetical representation of how data on a derivative synthesized from this compound might be presented.
Table 1: Illustrative Cell Viability Data for a Hypothetical Derivative
| Cell Line | Derivative Concentration (µM) | % Cell Viability |
| MCF-7 | 1 | 85 |
| 10 | 50 | |
| 50 | 20 | |
| MDA-MB-231 | 1 | 90 |
| 10 | 65 | |
| 50 | 35 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Analytical Chemistry Method Development
The analysis of this compound and its reaction products is crucial for ensuring the purity of starting materials and the successful synthesis of target compounds. The development of robust analytical methods is therefore a key aspect of its application in research.
Utilization in Chromatographic Techniques for Mixture Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental in the analysis of reaction mixtures containing this compound. These methods are used to separate the compound from starting materials, reagents, by-products, and the final synthesized products.
In the context of pharmaceutical development, HPLC is the most common technique for creating impurity profiles of active pharmaceutical ingredients and their intermediates. chromatographyonline.com For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed. This would involve optimizing parameters such as the column type, mobile phase composition (including pH and organic modifier), gradient, and temperature to achieve the desired separation. chromatographyonline.com
While specific methods for this compound are not widely published, methods for similar compounds, such as other fluorinated benzoic acids and primary aromatic amines, provide a basis for its analysis. nih.gov For instance, the analysis of aromatic amines often involves derivatization to improve their chromatographic behavior and detection. academicjournals.orgsigmaaldrich.com
Table 2: General Parameters for Chromatographic Analysis of Aromatic Intermediates
| Parameter | HPLC | GC |
| Stationary Phase | C18, Phenyl-Hexyl | SLB-5ms, DB-5 |
| Mobile Phase/Carrier Gas | Acetonitrile (B52724)/Water, Methanol (B129727)/Buffer | Helium, Hydrogen |
| Detector | UV-Vis (DAD), Mass Spectrometer (MS) | Mass Spectrometer (MS), Flame Ionization (FID) |
| Typical Application | Purity testing, reaction monitoring | Analysis of volatile derivatives, impurity identification |
Development of Detection and Quantification Methods
The development of methods for the precise detection and quantification of this compound is essential for process control in chemical synthesis and for quality control of the final products.
Mass Spectrometry (MS) , coupled with either GC or HPLC, is a powerful tool for both the identification and quantification of this compound. For quantification, a specific mass-to-charge ratio (m/z) corresponding to the molecule or a characteristic fragment is monitored. For primary aromatic amines, the single charged quasi-molecule ion [M+H]⁺ is often the most intense and is chosen for quantification. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of this compound, likely after a derivatization step to increase its volatility. Derivatization of the amino group is a common practice for the GC-MS analysis of amino acids and related compounds. nih.govsigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard method for the quantification of aromatic compounds like this compound, as the benzene (B151609) ring provides strong UV absorbance. For higher sensitivity and specificity, HPLC coupled with a mass spectrometer (LC-MS) can be employed. A Chinese patent describes a method for preparing a related compound, methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate, and mentions the use of HPLC to determine the purity of the product at 98%. google.com
The development of these analytical methods ensures the reliability and reproducibility of the synthesis of novel compounds for which this compound serves as a key starting material.
Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Pathways
While established methods for the synthesis of Methyl 4-amino-2,5-difluorobenzoate exist, current research is geared towards developing more efficient, scalable, and sustainable synthetic routes. One of the conventional methods involves the reduction of a nitro group to an amine, a common transformation in the synthesis of aromatic amines. For instance, this compound can be prepared from Methyl 2,5-difluoro-4-nitrobenzoate. google.comgoogleapis.com
Future explorations are likely to focus on catalytic systems that can achieve this transformation with higher yields and under milder conditions. The development of novel catalysts for the selective fluorination of aromatic rings is also an active area of research, which could provide alternative and more direct pathways to this and similar compounds. researchgate.net The use of flow chemistry is another promising avenue, offering advantages such as improved reaction control, enhanced safety for handling hazardous reagents, and easier scalability, which are particularly relevant for the production of pharmaceutical intermediates. acs.orgacsgcipr.org
Advanced Spectroscopic Applications and Data Integration
A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for its application in drug design and materials science. Advanced spectroscopic techniques, such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are pivotal in this regard. While basic characterization data is available, future research will likely involve more in-depth spectroscopic studies to probe the subtle stereoelectronic effects of the fluorine atoms.
A patent for an indole (B1671886) carboxamide derivative as a P2X7 receptor antagonist provides some spectroscopic data for a derivative of this compound, specifically Methyl 4-amino-2,5-difluoro-3-iodobenzoate, including its retention time in liquid chromatography-mass spectrometry (LC-MS) and its 1H NMR spectrum. google.com
| Compound | Spectroscopic Data |
| This compound | LC-MS (A): tR=0.70 min, [M+H]+: 188.22 google.com |
| Methyl 4-amino-2,5-difluoro-3-iodobenzoate | LC-MS (A): tR=0.81 min google.com |
Future research will likely focus on integrating experimental spectroscopic data with computational modeling to gain a deeper understanding of the molecule's conformational preferences and reactivity. This integrated approach can aid in the rational design of new derivatives with tailored properties.
Targeted Medicinal Chemistry Approaches
One of the most significant areas of current and future research for this compound is in medicinal chemistry, where it serves as a key intermediate in the synthesis of potent and selective drug candidates.
Notably, this compound is a crucial building block for the development of KRas G12C inhibitors, a class of targeted therapies for cancers driven by this specific mutation. google.com Patents describe the use of this compound in the synthesis of these inhibitors, highlighting its importance in the fight against various cancers, including non-small cell lung cancer. google.com The synthesis often involves a chlorination step using N-chlorosuccinimide (NCS). google.com
Furthermore, this compound is utilized in the synthesis of P2X7 receptor antagonists, which are being investigated for the treatment of inflammatory and neuropathic pain. google.com A patent details a method for preparing a sulfonamide derivative using this compound, which acts as an antagonist for the α4β7 integrin, relevant for treating inflammatory diseases. googleapis.com
The future in this area will likely see the design and synthesis of a wider range of derivatives, exploring different substituents on the aromatic ring and modifications of the ester and amino groups to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The modular nature of syntheses involving this intermediate allows for the creation of diverse chemical libraries for screening against various biological targets.
Expansion into New Material Science Applications
The presence of fluorine atoms in this compound imparts unique properties that are highly desirable in material science. Fluorinated compounds often exhibit high thermal stability, chemical resistance, and specific electronic properties. These characteristics make them attractive for the development of advanced materials.
While direct applications of this compound in materials are still an emerging area, its structural motifs are relevant to the design of high-performance polymers and organic electronic materials. Fluorinated anilines and benzoates are used as monomers or building blocks for polymers with low dielectric constants, high thermal stability, and specific optical properties. There is potential for this compound to be incorporated into specialty polymers, liquid crystals, and other functional materials where the strategic placement of fluorine atoms can be used to fine-tune material properties. The exploration of its use in the synthesis of functional dyes and pigments is another potential avenue for future research.
Sustainable Synthesis and Green Chemistry Initiatives
In line with the growing emphasis on environmentally friendly chemical processes, a key future direction for the synthesis of this compound and its derivatives is the adoption of green chemistry principles. This includes the use of less hazardous reagents, renewable feedstocks, and energy-efficient reaction conditions.
One promising approach is the use of biocatalysis. nih.gov The enzymatic synthesis of fluorinated compounds is a rapidly developing field, offering the potential for highly selective and environmentally benign transformations. the-innovation.orgresearchgate.netresearchgate.net Research into enzymes that can catalyze the amination of fluorinated aromatic rings or the selective fluorination of benzoate (B1203000) precursors could lead to greener synthetic routes.
The development of catalyst-free fluorination methods for aniline (B41778) derivatives is also being explored, which could reduce reliance on metal catalysts and simplify purification processes. researchgate.net Furthermore, mechanochemical synthesis, a solvent-free method, has been successfully applied to the synthesis of fluorinated imines and could potentially be adapted for reactions involving this compound. mdpi.com The use of safer and more sustainable fluorinating agents is another important aspect of greening the synthesis of fluorinated amines. acs.orgnih.gov
Q & A
Q. Key Considerations :
- Monitor reaction temperature to avoid dehalogenation during fluorination.
- Use inert atmospheres (N₂/Ar) during reduction to prevent oxidation of the amine group.
Q. Reference Data :
| Step | Reagents/Conditions | Yield Range | Source |
|---|---|---|---|
| Fluorination | Selectfluor®, DMF, 80°C | 60–75% | |
| Reduction | Pd/C, H₂, EtOH | 85–90% | |
| Esterification | CH₃OH, H₂SO₄, reflux | ~95% |
Advanced: How to resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer :
Discrepancies in bioactivity data (e.g., enzyme modulation vs. antimicrobial effects) often arise from:
- Structural Isomerism : Fluoro and amino group positions (para vs. ortho) drastically alter electronic properties and binding affinity.
- Assay Conditions : Variations in solvent (DMSO vs. aqueous buffer), pH, or cell lines (e.g., HEK293 vs. HeLa) affect compound stability and activity.
Q. Resolution Strategies :
Computational Modeling : Use DFT calculations to compare charge distribution and steric effects of derivatives.
Dose-Response Curves : Validate activity across multiple concentrations and replicate assays.
Metabolite Analysis : Identify degradation products (e.g., via LC-MS) that may contribute to observed effects.
Case Study : Ethyl 2-amino-4-bromo-3,5-difluorobenzoate showed antimicrobial activity against E. coli but no enzyme modulation, likely due to reduced solubility in aqueous media .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Q. Methodological Answer :
- ¹H/¹⁹F NMR : Identify aromatic proton environments (δ 6.5–7.5 ppm) and fluorine coupling patterns (e.g., para-fluoro splitting).
- IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).
- MS (ESI or EI) : Molecular ion peak at m/z 173.12 (C₇H₅F₂NO₂) with fragmentation patterns for structural validation.
Q. Reference Data :
| Technique | Key Peaks | Interpretation |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 3.85 (s, 3H, OCH₃), δ 6.8–7.2 (m, 2H, Ar-H) | Methyl ester and aromatic protons |
| ¹⁹F NMR | δ -115 to -120 ppm (d, J = 20 Hz) | Para-fluorine coupling |
Advanced: How to optimize regioselectivity in fluorination steps for derivatives?
Methodological Answer :
Regioselectivity challenges arise due to competing ortho/para fluorination. Mitigation strategies include:
Directing Groups : Use nitro or amino groups to steer fluorine substitution.
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at electron-deficient positions.
Temperature Control : Lower temperatures (0–25°C) favor kinetic over thermodynamic products.
Example : In 4-amino-2,5-difluorobenzoate synthesis, pre-installing the amino group directs fluorination to the 2- and 5-positions via resonance stabilization .
Basic: What are the safety and handling protocols for this compound?
Q. Methodological Answer :
- Storage : Keep in airtight containers under N₂ at 2–8°C to prevent hydrolysis of the ester group.
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (amine group) and fluorine volatility.
- Waste Disposal : Neutralize with dilute NaOH before incineration to avoid toxic HF release.
Q. Safety Data :
| Hazard | Precaution | Source |
|---|---|---|
| Skin irritation | Avoid direct contact | |
| Moisture sensitivity | Desiccate during storage |
Advanced: How to analyze discrepancies in melting points reported for fluorinated benzoate derivatives?
Methodological Answer :
Variations in melting points (e.g., 169–171°C vs. 217–220°C for related compounds) may stem from:
Polymorphism : Recrystallize from different solvents (MeOH vs. EtOAc) to isolate stable forms.
Purity : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to detect impurities >0.5%.
Thermal History : Anneal samples at 50°C for 24 hrs to eliminate metastable phases.
Example : 3-Fluoro-4-methylbenzoic acid (mp 169–171°C) showed a 5°C shift due to residual solvent in the lattice .
Basic: What are the known biological targets of this compound analogs?
Q. Methodological Answer :
- Enzyme Modulation : Inhibition of cytochrome P450 isoforms (e.g., CYP3A4) via π-π stacking with heme iron.
- Antimicrobial Activity : Disruption of bacterial cell wall synthesis (e.g., penicillin-binding proteins in E. coli).
Q. Reference Data :
| Analog | Target | IC₅₀/ MIC | Source |
|---|---|---|---|
| Ethyl 2-amino-4-bromo-3,5-difluorobenzoate | E. coli | 32 µg/mL | |
| 4-Bromo-2,5-difluorobenzoic acid | Dopamine D2 receptor | 1.2 µM |
Advanced: How to address low yields in large-scale synthesis of this compound?
Methodological Answer :
Scale-up challenges include:
- Exothermic Reactions : Use jacketed reactors with precise temperature control (-10 to 25°C).
- By-Product Formation : Implement inline IR or Raman spectroscopy to monitor intermediate purity.
- Workflow Optimization : Switch from batch to flow chemistry for fluorination steps to enhance mixing and reduce side reactions.
Case Study : A 10-fold scale-up of the reduction step (Pd/C, H₂) achieved 88% yield by maintaining H₂ pressure at 30 psi and stirring rate >500 rpm .
Basic: What solvents are compatible with this compound in biological assays?
Q. Methodological Answer :
- Polar Solvents : DMSO (≤1% v/v) for stock solutions; dilute in PBS or cell culture media.
- Avoid : Chlorinated solvents (e.g., CHCl₃), which may deprotonate the amine group.
Q. Stability Data :
| Solvent | Stability (24 hrs, 25°C) | Source |
|---|---|---|
| DMSO | >95% intact | |
| PBS (pH 7.4) | 80–85% intact |
Advanced: How to design SAR studies for fluorinated benzoate derivatives?
Q. Methodological Answer :
Core Modifications : Vary fluorine positions (2,4,5 vs. 3,4,5) to assess electronic effects.
Functional Group Replacements : Substitute methyl ester with ethyl or tert-butyl esters to study steric hindrance.
In Silico Screening : Use MOE or Schrödinger Suite to predict binding modes to target proteins.
Example : Replacing the 4-amino group with nitro in 2,5-difluorobenzoate reduced CYP3A4 inhibition by 70%, highlighting the amine’s role in hydrogen bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
